[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Description
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a synthetic ester derivative featuring a 5,6-dichloropyridine core linked via a carboxylate group to a propan-2-yl moiety substituted with a 4-acetylanilino group. This compound’s structural complexity arises from its heterocyclic pyridine ring, halogen substituents, and acetylated aniline moiety.
Properties
IUPAC Name |
[1-(4-acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O4/c1-9(22)11-3-5-13(6-4-11)21-16(23)10(2)25-17(24)12-7-14(18)15(19)20-8-12/h3-8,10H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGXDZHBENPWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC(=C(N=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate features an acetylanilino group attached to a dichloropyridine core. This unique structure may contribute to its diverse biological activities.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical) | 10.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies suggest it can reduce the production of pro-inflammatory cytokines in macrophages, potentially through the inhibition of NF-kB signaling pathways.
Case Study: Anti-inflammatory Activity
A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The specific interactions with molecular targets such as kinases and transcription factors are under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Heterocyclic Core and Substituent Effects
The target compound’s 5,6-dichloropyridine core distinguishes it from analogs with benzene (e.g., benzamides in ) or pyridazine (e.g., ) rings. In contrast, pyridazine derivatives (e.g., ) contain adjacent nitrogen atoms, which may alter solubility or hydrogen-bonding capacity .
Functional Group Variations
- Ester vs. Amide Linkages : The target compound’s ester group contrasts with the amide bonds in ’s benzamide derivatives. Esters are generally more hydrolytically labile than amides, suggesting reduced metabolic stability in biological systems.
- Acetylanilino vs. Alkoxy/Unsubstituted Anilino Groups: The 4-acetylanilino substituent introduces a polar acetyl group, which may enhance hydrogen-bonding capacity compared to alkoxy-substituted analogs (e.g., 4-methoxy in ) or non-acetylated anilines .
Comparative Data Table
Research Implications and Limitations
- Bioactivity Predictions : The dichloropyridine core may enhance interactions with hydrophobic protein pockets, while the acetyl group could improve solubility. However, ester lability might limit in vivo utility compared to amides .
- Analytical Challenges : Analogous compounds (e.g., ) show difficulties in detecting [M+H]+ ions via mass spectrometry, suggesting similar analytical hurdles for the target compound .
- Synthetic Feasibility : ’s methods (DMF reflux, hydrazine coupling) could guide synthesis, though chlorine incorporation may require specialized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
